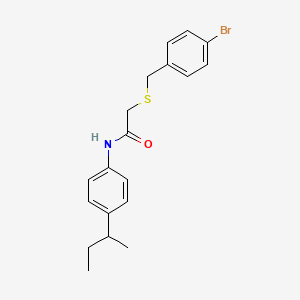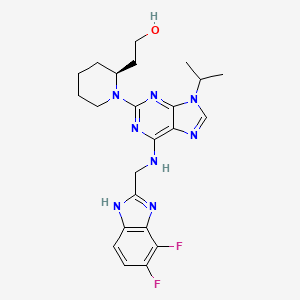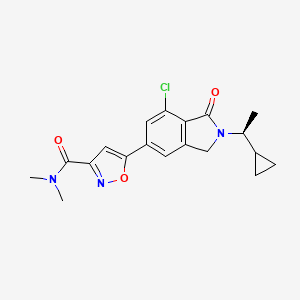
5-(7-Chloro-2-((S)-1-cyclopropyl-ethyl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl)-isoxazole-3-carboxylic acid dimethylamide
Overview
Description
AZD-8418 is a small molecule drug that functions as a positive allosteric modulator of the metabotropic glutamate receptor 2 (mGlu2). It has been investigated for its potential to attenuate nicotine-taking and nicotine-seeking behavior . The compound has shown promise in preclinical studies, particularly in reducing nicotine self-administration in animal models .
Preparation Methods
The synthetic routes and reaction conditions for AZD-8418 are not widely published. . Industrial production methods for such compounds typically involve multi-step organic synthesis, including the formation of the isoindole core and subsequent functionalization to introduce the desired substituents.
Chemical Reactions Analysis
AZD-8418 undergoes various chemical reactions typical of isoindolones. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core.
Reduction: Reduction reactions can occur, especially at the ketone group.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZD-8418 has been primarily investigated for its potential in treating nicotine addiction. Preclinical studies have shown that acute treatment with AZD-8418 reduces nicotine self-administration in animal models . Chronic treatment also attenuates nicotine self-administration, although tolerance to this effect can develop quickly . Additionally, AZD-8418 has been shown to block cue-induced reinstatement of nicotine-seeking behavior .
Beyond its application in nicotine addiction, AZD-8418’s modulation of the mGlu2 receptor suggests potential applications in other neurological and psychiatric disorders where glutamate signaling is implicated. further research is needed to explore these possibilities.
Mechanism of Action
AZD-8418 exerts its effects by modulating the mGlu2 receptor, a type of metabotropic glutamate receptor involved in regulating glutamate neurotransmission . By acting as a positive allosteric modulator, AZD-8418 enhances the receptor’s response to its natural ligand, glutamate. This modulation leads to decreased glutamate release, which in turn reduces the reinforcing effects of nicotine and blocks cue-induced reinstatement of nicotine-seeking behavior .
Comparison with Similar Compounds
AZD-8418 is similar to other mGlu2 receptor modulators, such as AZD-8529 . Both compounds have shown efficacy in reducing nicotine self-administration and blocking nicotine-seeking behavior in preclinical studies . AZD-8418 has a relatively rapid development of tolerance compared to AZD-8529, which maintains its efficacy over a longer period .
Other similar compounds include:
LY354740: Another mGlu2 receptor agonist investigated for its potential in treating anxiety and schizophrenia.
JNJ-40411813:
AZD-8418’s uniqueness lies in its specific pharmacokinetic profile and its rapid onset of action in reducing nicotine self-administration .
Properties
CAS No. |
1198309-73-7 |
|---|---|
Molecular Formula |
C19H20ClN3O3 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
5-[7-chloro-2-[(1S)-1-cyclopropylethyl]-1-oxo-3H-isoindol-5-yl]-N,N-dimethyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H20ClN3O3/c1-10(11-4-5-11)23-9-13-6-12(7-14(20)17(13)19(23)25)16-8-15(21-26-16)18(24)22(2)3/h6-8,10-11H,4-5,9H2,1-3H3/t10-/m0/s1 |
InChI Key |
MCPBSUCAISQZQK-JTQLQIEISA-N |
SMILES |
C[C@@H](C1CC1)N2Cc3cc(cc(Cl)c3C2=O)c4onc(c4)C(=O)N(C)C |
Isomeric SMILES |
C[C@@H](C1CC1)N2CC3=C(C2=O)C(=CC(=C3)C4=CC(=NO4)C(=O)N(C)C)Cl |
Canonical SMILES |
CC(C1CC1)N2CC3=C(C2=O)C(=CC(=C3)C4=CC(=NO4)C(=O)N(C)C)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-8418, AZD8418 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


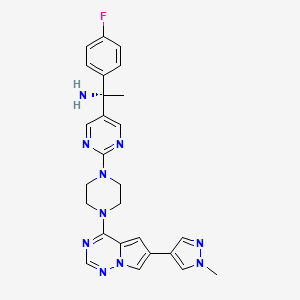

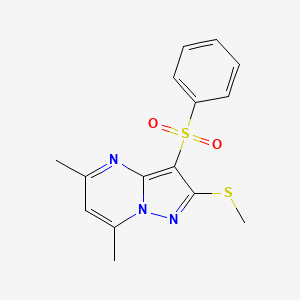
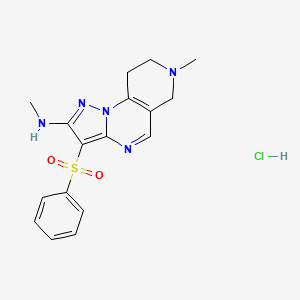
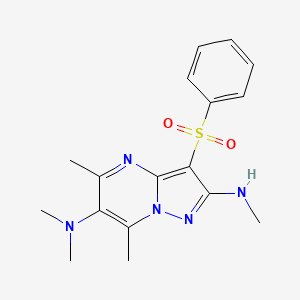

![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)
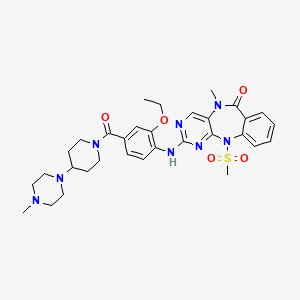
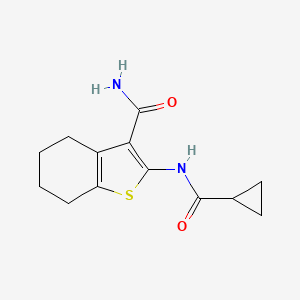
![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)
